PF-573228

Description

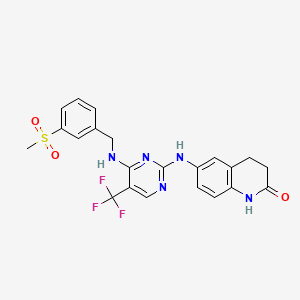

Structure

3D Structure

Propriétés

IUPAC Name |

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESLKTSGTIBHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469447 | |

| Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869288-64-2 | |

| Record name | 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869288-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-573228 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-573228

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-573228 is a potent and highly selective, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in mediating signal transduction from integrins and growth factor receptors, thereby regulating critical cellular processes such as cell adhesion, migration, proliferation, and survival. Upregulation of FAK is frequently observed in a multitude of human cancers, correlating with advanced tumor stage and poor prognosis. This compound exerts its biological effects by directly targeting the catalytic activity of FAK, leading to the inhibition of its autophosphorylation and the subsequent attenuation of downstream signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of FAK Kinase Activity

This compound functions as an ATP-competitive inhibitor of FAK.[1] This means it binds to the ATP-binding pocket of the FAK kinase domain, preventing the binding of ATP and thereby inhibiting the transfer of a phosphate group to its substrates. The primary and most direct consequence of this inhibition is the suppression of FAK autophosphorylation at tyrosine residue 397 (Tyr397).[1][2] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets.

Signaling Pathway Inhibition

The inhibition of FAK autophosphorylation by this compound initiates a cascade of downstream effects, disrupting key signaling pathways involved in cancer progression:

-

Inhibition of Downstream Effector Phosphorylation: By preventing the formation of the FAK-Src complex, this compound treatment leads to a reduction in the phosphorylation of downstream FAK substrates, such as paxillin.[3]

-

Disruption of Cell Migration and Invasion: FAK is a central regulator of focal adhesion dynamics, which are essential for cell motility. This compound has been shown to inhibit both chemotactic and haptotactic cell migration and decrease focal adhesion turnover.[4][5]

-

Induction of Apoptosis and Cell Cycle Arrest: Inhibition of FAK signaling can lead to programmed cell death (apoptosis) and arrest of the cell cycle, often in the G2/M phase.[3][6]

-

Suppression of Cell Proliferation: By disrupting the signaling pathways that promote cell growth and survival, this compound can effectively inhibit the proliferation of cancer cells.[6][7]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays and cell lines.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

| Assay Type | Target | IC50 | Cell Line(s) | Reference |

| Cell-free Kinase Assay | FAK | 4 nM | - | [1][2][4] |

| FAK Autophosphorylation (Tyr397) | FAK | 30-500 nM | REF52, PC3, SKOV-3, L3.6p1, F-G, MDCK | [1] |

| FAK Autophosphorylation (Tyr397) | FAK | 11 nM | A431 | [7] |

| FAK Autophosphorylation (Tyr397) | FAK | 30-100 nM | - | [2] |

Table 2: Selectivity Profile of this compound

| Kinase | Selectivity vs. FAK (fold) | Reference |

| Pyk2 | ~50-250 | [1] |

| CDK1/7 | ~50-250 | [1] |

| GSK-3β | ~50-250 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Western Blotting for FAK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on FAK autophosphorylation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., human pulmonary artery endothelial cells) and grow to near confluence. Pre-treat cells with desired concentrations of this compound (e.g., 10 μM) for 30 minutes, followed by stimulation with an agonist like thrombin (e.g., 1 U/ml for 30 minutes) if required to induce FAK phosphorylation.[4]

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Tyr397) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or total FAK.

Cell Migration Assay (Transwell Assay)

This assay measures the effect of this compound on the migratory capacity of cells.

Methodology:

-

Cell Preparation: Culture cells to sub-confluency and serum-starve overnight.

-

Assay Setup: Use transwell inserts with a porous membrane (e.g., 8 µm pores). The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: Resuspend serum-starved cells in serum-free media containing various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (e.g., 4-24 hours).

-

Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

-

Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a well-characterized and selective inhibitor of FAK with potent anti-proliferative, pro-apoptotic, and anti-migratory effects in a variety of cancer cell models. Its mechanism of action, centered on the inhibition of FAK autophosphorylation and downstream signaling, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation of FAK signaling and the evaluation of novel FAK inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Attenuation of Murine Acute Lung Injury by PF-573,228, an Inhibitor of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

PF-573228: A Technical Guide to a Selective FAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor protein tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and invasion.[1] Overexpressed or highly active FAK is a hallmark of various cancers and is associated with poor prognosis and metastasis.[1] PF-573228 is a potent and selective, ATP-competitive inhibitor of FAK, making it a valuable tool for investigating FAK-mediated signaling and a potential therapeutic agent.[2][3] This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and visualization of its effects on cellular signaling.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its autophosphorylation at the Tyr397 site.[1][3] This initial autophosphorylation is a critical step for the full activation of FAK, as it creates a high-affinity binding site for Src family kinases.[4] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream substrates, propagating signals that regulate cell motility and survival.[5] By blocking the initial ATP-binding and autophosphorylation event, this compound effectively abrogates the downstream signaling cascade.[3] The inhibitor demonstrates high selectivity for FAK over other kinases, such as Pyk2, with a selectivity of approximately 50- to 250-fold.[2]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | IC50 Value | Source(s) |

| Cell-free Kinase Assay | Recombinant FAK catalytic fragment | 4 nM | [2][6][7][8][9][10] |

| Cellular Phosphorylation Assay | FAK (pTyr397) in A431 cells | 11 nM | [8][9] |

| Cellular Phosphorylation Assay | FAK (pTyr397) in various cultured cells (e.g., PC3, SKOV-3, L3.6p1, MDCK) | 30-100 nM | [6][7] |

| Cellular Phosphorylation Assay | FAK (pTyr397) in various cancer cell lines | 30-500 nM | [2][8][9] |

Table 2: Cellular Effects of this compound

| Cell Process | Cell Line(s) | Effect | Concentration | Source(s) |

| Cell Migration | Various | Inhibition of chemotactic and haptotactic migration | Not specified | [6][7] |

| Focal Adhesion Turnover | Various | Decreased | Not specified | [2] |

| Cell Viability (Glioblastoma) | U87-MG | Significantly reduced | ≥ 10 µM | [11] |

| Cell Viability (Glioblastoma) | U251-MG | Significantly reduced | 40 µM | [11] |

| Clonogenic Growth (Glioblastoma) | U251-MG, U87-MG | ~70% decrease in colonies | Not specified | [11] |

| Apoptosis (MPM) | H2596 | Significant increase | 5 and 10 µM | [3] |

| Apoptosis (PDAC) | MiaPaca 2 | Significant increase | 10 µM | [3] |

| Cell Cycle Arrest (MPM) | H2596 | G2/M arrest | 5 and 10 µM | [3] |

Mandatory Visualization

Caption: FAK Signaling Pathway.

Caption: Mechanism of this compound Action.

Caption: Typical Experimental Workflow.

Experimental Protocols

Western Blot for FAK Phosphorylation

This protocol is for assessing the inhibition of FAK autophosphorylation at Tyr397 in cultured cells.

a. Cell Culture and Treatment:

-

Plate cells (e.g., PC3, U87-MG) in 6-well plates and grow to 70-80% confluency.[12]

-

Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).[13]

b. Cell Lysis:

-

Aspirate the media and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[14]

d. SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.[14]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[13]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[14]

Transwell Migration and Invasion Assay

This protocol measures the effect of this compound on the migratory and invasive capacity of cells.

a. Preparation of Transwell Inserts:

-

For invasion assays, coat the upper surface of Transwell inserts (e.g., 8 µm pore size) with a thin layer of Matrigel or another extracellular matrix component.[15][16] For migration assays, this step is omitted.[15]

-

Allow the Matrigel to solidify in a cell culture incubator for at least 1 hour.[15]

b. Cell Preparation and Seeding:

-

Starve cells in serum-free medium for 12-24 hours prior to the assay.[17]

-

Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).[18]

-

Add the cell suspension to the upper chamber of the Transwell inserts.

c. Assay Procedure:

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).[15]

-

Add different concentrations of this compound or DMSO to both the upper and lower chambers.

-

Incubate the plate for a period appropriate for the cell type (e.g., 12-48 hours).[15][17]

d. Staining and Quantification:

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[19]

-

Fix the cells on the lower surface of the membrane with 70% ethanol or methanol.[19]

-

Stain the cells with a solution such as 0.2% crystal violet for 10-20 minutes.[16][19]

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the stained cells under a microscope. Multiple fields of view should be counted for each insert and averaged.[17]

Cell Viability Assay (CCK-8)

This protocol assesses the effect of this compound on cell proliferation and viability.

a. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

b. Treatment:

-

Treat the cells with a range of concentrations of this compound or DMSO.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

c. Assay Procedure:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[12]

-

Incubate the plate for 1-4 hours at 37°C.[12]

-

Measure the absorbance at 450 nm using a microplate reader.[12]

d. Data Analysis:

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

a. Cell Preparation and Implantation:

-

Harvest cancer cells during their exponential growth phase.[20]

-

Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per injection.[21]

-

Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).[20]

b. Tumor Growth and Treatment:

-

Monitor the mice for tumor formation and growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]

-

Administer this compound (prepared in an appropriate vehicle) or the vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[2]

c. Efficacy Evaluation:

-

Measure tumor volumes regularly (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-FAK, Ki-67, and TUNEL staining).[4]

References

- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. apexbt.com [apexbt.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijbs.com [ijbs.com]

- 13. researchgate.net [researchgate.net]

- 14. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. snapcyte.com [snapcyte.com]

- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

PF-573228: An In-Depth Technical Guide to its ATP-Competitive Inhibition of Focal Adhesion Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] As a critical node in the signaling pathways of integrins and growth factor receptors, FAK is frequently overexpressed in a variety of human cancers, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an ATP-competitive inhibitor, its effects on key signaling pathways, and detailed protocols for its experimental application.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of FAK.[3] This binding prevents the transfer of a phosphate group from ATP to tyrosine residues on FAK and its substrates, thereby blocking downstream signaling cascades. The primary site of autophosphorylation, Tyrosine 397 (Tyr397), is a key target of this compound's inhibitory action.[3][4] Inhibition of Tyr397 phosphorylation prevents the recruitment and activation of other signaling proteins, most notably Src family kinases, which are crucial for the full activation of FAK and the subsequent phosphorylation of other downstream effectors.[5][6]

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Recombinant FAK | Cell-free kinase assay | 4 | [1][3][4][7] |

| FAK phosphorylation (Tyr397) | A431 epithelial carcinoma cells | 11 | [1] |

| FAK phosphorylation (Tyr397) | PC3, SKOV-3, L3.6p1, F-G, MDCK cells | 30-500 | [1][3] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Selectivity vs. FAK | Reference |

| Pyk2 | ~50-fold | [3] |

| CDK1/7 | ~250-fold | [3] |

| GSK-3β | ~250-fold | [3] |

Note: A comprehensive selectivity panel screening a broader range of kinases would provide a more complete understanding of this compound's off-target effects.

Signaling Pathways

Inhibition of FAK by this compound disrupts several critical signaling pathways involved in cancer progression, including cell migration, invasion, and survival.

FAK Signaling Pathway

The canonical FAK signaling pathway is initiated by the clustering of integrins upon cell adhesion to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruited Src then phosphorylates other tyrosine residues on FAK, leading to its full activation and the subsequent phosphorylation of numerous downstream substrates.

Caption: FAK signaling pathway initiated by ECM-integrin interaction and inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro FAK Kinase Assay

This assay measures the ability of this compound to inhibit the catalytic activity of purified FAK in a cell-free system.

Materials:

-

Recombinant active FAK enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the FAK enzyme in Kinase Assay Buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the poly(Glu, Tyr) substrate and ATP (at a concentration close to the Km for FAK) in Kinase Assay Buffer. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

-

Adherent cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, gently create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with serum-free medium to remove detached cells.

-

Add fresh serum-free medium containing various concentrations of this compound or DMSO (vehicle control) to the wells.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).

-

Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound area.

Transwell Cell Invasion Assay

This assay evaluates the effect of this compound on the ability of cells to invade through a basement membrane matrix.

Materials:

-

Invasive cell line of interest (e.g., PC-3 prostate cancer cells)

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

24-well companion plates

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Complete medium (chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

Western Blot Analysis of FAK Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation status of FAK in whole-cell lysates.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total FAK to confirm equal protein loading.

Experimental Workflow

A typical workflow for evaluating a kinase inhibitor like this compound involves a multi-step process, from initial biochemical characterization to cellular and in vivo studies.

Caption: A generalized experimental workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of FAK in various biological processes, particularly in the context of cancer. Its ATP-competitive mechanism of action and high selectivity for FAK make it a specific probe for dissecting FAK-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their own model systems. Further investigation into the broader kinase selectivity profile and in vivo efficacy of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. apexbt.com [apexbt.com]

- 2. promega.com.cn [promega.com.cn]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

The Role of PF-573228 in Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-573228, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK). It details the compound's mechanism of action, its impact on cell migration, and the experimental methodologies used to characterize its effects. This document is intended to serve as a comprehensive resource for professionals in the fields of cancer biology, cell biology, and drug development.

Introduction to this compound

This compound is a well-characterized, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] FAK is a key regulator of cellular processes such as adhesion, proliferation, survival, and migration.[1][3] Its overexpression and hyperactivity are frequently observed in various cancers, correlating with increased malignancy, invasion, and metastasis.[1][3] this compound, by targeting the catalytic activity of FAK, serves as a critical tool for investigating FAK signaling and as a potential therapeutic agent for inhibiting cancer cell motility.[1][4]

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of FAK, preventing its catalytic activity.[4][5] The primary event in FAK activation is its autophosphorylation at tyrosine residue 397 (Tyr397).[1][6] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex. This complex then phosphorylates other substrates, including paxillin and Akt, to promote the assembly and turnover of focal adhesions, which are crucial for cell migration.[5][7][8]

This compound directly blocks the initial autophosphorylation of FAK at Tyr397, thereby inhibiting the recruitment of Src and the subsequent downstream signaling cascade that drives cell movement.[3][6] This inhibition leads to a reduction in focal adhesion turnover and a significant impairment of both chemotactic (serum-stimulated) and haptotactic (matrix-stimulated) cell migration.[6][9]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various assays, demonstrating its high potency and selectivity for FAK. The following tables summarize key quantitative data from published studies.

| Assay Type | Target | IC50 Value | Reference |

| Cell-Free Kinase Assay | Recombinant FAK | 4 nM | [6][9] |

| Cell-Based Kinase Assay | FAK Tyr397 Phosphorylation | 11 nM - 500 nM | [3][6] |

| Cell-Free Kinase Assay | Pyk2 | ~200 nM | [6] |

| Cell-Free Kinase Assay | CDK1/7 | >1 µM | [6] |

| Cell-Free Kinase Assay | GSK-3β | >1 µM | [6] |

| Table 1: In Vitro Inhibitory Activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| REF52, PC3, SKOV-3, etc. | FAK Phosphorylation | 30-500 nM | Inhibition of FAK Tyr397 phosphorylation | [6] |

| Swine Skeletal Muscle Satellite Cells | Cell Migration (Wound Healing & Transwell) | 5-10 µM | Dose-dependent inhibition of migration | [5][10] |

| Swine Skeletal Muscle Satellite Cells | Cell Adhesion | 10 µM | Significant inhibition of cell adhesion | [5] |

| Neuroblastoma PDXs | Cell Migration & Invasion | 1-5 µM | Significant decrease in migration and invasion | [11] |

| MDA-MB-231 (Breast Cancer) | Cell Migration (Wound Healing) | Dose-dependent | Marked reduction in wound closure | [4] |

| ARK-1 (Uterine Serous Carcinoma) | Cell Migration | 10 µM | Reduction in cell velocity and accumulated distance | [12] |

| Table 2: Cellular Effects of this compound on Migration and Related Processes. This table highlights effective concentrations and outcomes in various cell-based assays. |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the workflows of common experimental assays provide a clearer understanding of its role in cell migration.

References

- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of FAK Signaling Elicits Lamin A/C-Associated Nuclear Deformity and Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Heat Shock Protein 90β Stabilizes Focal Adhesion Kinase and Enhances Cell Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Focal Adhesion Kinase as a Regulator of Cell Tension in the Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

PF-573228: A Technical Overview of its Role in Modulating Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and highly specific, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK, a non-receptor tyrosine kinase, is a critical signaling molecule overexpressed in numerous human cancers, where its activity correlates with poor prognosis.[1][2] It plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as survival, proliferation, migration, and invasion.[2][3] The aberrant activation of FAK signaling in cancer cells promotes tumor growth and metastasis, making it a promising target for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its quantitative effects on cancer cell proliferation, and the experimental protocols used to elucidate its function.

Mechanism of Action: Inhibition of FAK Signaling

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its catalytic activity.[2][4] The canonical activation of FAK is initiated by integrin clustering upon cell adhesion to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397).[3] This autophosphorylation event creates a high-affinity binding site for Src-family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues within FAK, including Y576 and Y577 in the kinase activation loop, resulting in full kinase activation.[3] Activated FAK then phosphorylates various downstream substrates, such as paxillin and Cas, propagating signals that drive cell proliferation, survival, and migration.[5]

This compound directly interferes with this cascade by blocking the kinase activity of FAK.[4] This inhibition prevents the autophosphorylation at Y397 and subsequent downstream signaling events.[2] Consequently, treatment with this compound leads to a dose-dependent decrease in FAK autophosphorylation and the phosphorylation of its downstream targets.[2][5]

Quantitative Data on Cancer Cell Proliferation

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the assay conditions.

| Parameter | Value | Description | Reference |

| IC50 (FAK Kinase Activity) | 4 nM | Inhibition of purified recombinant FAK catalytic fragment in a cell-free assay. | [6][7] |

| IC50 (FAK Autophosphorylation) | 30 - 100 nM | Inhibition of FAK phosphorylation on Tyr397 in cultured cells. | [6][8] |

| IC50 (Cell Proliferation - COA3) | 12.0 µM | Inhibition of cell proliferation in COA3 neuroblastoma patient-derived xenograft cells after 24 hours. | [9] |

| IC50 (Cell Proliferation - COA6) | 1.13 µM | Inhibition of cell proliferation in COA6 neuroblastoma patient-derived xenograft cells after 24 hours. | [9] |

| Effective Concentration (Growth Cessation) | 10 µM | Effectively induced cessation of cell growth in non-small cell lung cancer cell lines (A549, H460, H1299) after 4 days. | [4] |

| Selectivity | ~50- to 250-fold | More selective for FAK over other kinases such as Pyk2, CDK1/7, and GSK-3β. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on cancer cell proliferation.

Cell Proliferation and Viability Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell growth.

1. CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS-based):

-

Principle: Measures the number of viable cells based on the bioreduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., 5 x 10³ COA3 or COA6 cells) into a 96-well plate and allow them to adhere overnight.[9]

-

Treat the cells with increasing concentrations of this compound (e.g., 0 to 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[9]

-

Add the CellTiter 96® AQueous One Solution Reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.

-

2. AlamarBlue® Cell Viability Assay:

-

Principle: Uses the redox indicator resazurin to measure the metabolic activity of cells. Viable cells reduce resazurin to the fluorescent resorufin.

-

Protocol:

-

Plate cells (e.g., 1.5 x 10⁴ cells) in a 96-well plate and treat with this compound the following day.[9]

-

After the treatment period (e.g., 24 hours), add 10 µL of alamarBlue® dye to each well.[9]

-

Incubate for a specified time (typically 1-4 hours) at 37°C.

-

Measure absorbance at 570 nm and 600 nm on a microplate spectrophotometer.[9]

-

The difference in absorbance is used to calculate the percentage of viable cells.

-

Immunoblotting (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins, such as total FAK and phosphorylated FAK (p-FAK Y397), to confirm the inhibitory effect of this compound.

-

Protocol:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prepare whole-cell lysates.[9]

-

Determine protein concentrations using a BCA Protein Assay Kit.[9]

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total FAK and p-FAK (Y397) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software to determine the reduction in FAK phosphorylation.

-

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Protocol:

-

Treat cells (e.g., 3 x 10⁶ COA6 cells) with increasing doses of this compound (e.g., 0, 5, 20 µM) for a specified period (e.g., 72 hours).[9]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting data is used to generate histograms that show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Effects on Cancer Cell Proliferation and Survival

Treatment with this compound has been shown to suppress cancer cell proliferation through several mechanisms:

-

Inhibition of Growth and Colony Formation: this compound causes a dose-dependent inhibition of cell growth and anchorage-independent colony formation in pancreatic ductal adenocarcinoma (PDAC) and malignant pleural mesothelioma (MPM) cell lines.[1][2]

-

Cell Cycle Arrest: FAK inhibition by this compound can induce cell cycle arrest.[2] For instance, in neuroblastoma patient-derived xenografts, treatment led to an increase in the percentage of cells in the G1 phase and a decrease in the S phase, indicating a failure to progress through the cell cycle.[9] In PDAC and MPM cells, arrest has been observed in the G2/M phase.[2]

-

Induction of Senescence: In non-small cell lung cancer (NSCLC) cell lines, treatment with this compound can elicit a senescence-like phenotype, effectively causing a state of irreversible growth arrest.[1][4]

-

Apoptosis: While some early studies suggested this compound did not induce apoptosis in fibroblasts, more recent evidence shows it can induce significant apoptosis in cancer cells like those from PDAC and MPM.[2][5][10]

Conclusion

This compound is a well-characterized FAK inhibitor that effectively disrupts a key signaling pathway integral to cancer cell proliferation and survival. Its ability to inhibit FAK autophosphorylation, suppress cell growth, induce cell cycle arrest, and in some cases, trigger apoptosis, underscores its therapeutic potential. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound and other FAK inhibitors in oncology drug development. The continued exploration of FAK-targeted therapies, either as monotherapies or in combination with other agents, remains a promising strategy in the fight against various malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of FAK Signaling Elicits Lamin A/C-Associated Nuclear Deformity and Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Core Downstream Signaling Pathways of PF-573228: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and highly selective, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK signaling is implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Data Presentation: Quantitative Effects of this compound

The inhibitory activity of this compound has been quantified in various experimental settings. The following tables summarize the key data on its potency and effects on downstream signaling and cellular processes.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Context | Reference |

| IC50 | 4 nM | Cell-free FAK assay | [2] |

| IC50 | 11 nM | FAK phosphorylation in A431 cells | [2] |

| IC50 | 30-500 nM | FAK Tyr397 phosphorylation in various cell lines | [2] |

| Cytotoxic IC50 | >10 µM (72h) | General cell lines | [5] |

Table 2: Effects of this compound on Downstream Signaling Molecules

| Target Molecule | Concentration of this compound | Observed Effect | Cell Line(s) | Reference(s) |

| p-FAK (Tyr397) | 0.5 µM | Inhibition of phosphorylation | shLKB1 cells | [5] |

| p-Paxillin (Tyr118) | 5-10 µmol/L | Decreased phosphorylation | Swine skeletal muscle satellite cells | [6] |

| p-Akt (Ser473) | 5-10 µmol/L | Decreased phosphorylation | Swine skeletal muscle satellite cells | [6] |

| Cyclin B1 | 10 µM | Decreased expression | A549 cells | [1] |

| p53 | 10 µM | Increased expression | Lung cancer cells | [1] |

Table 3: Cellular Effects of this compound

| Cellular Process | Concentration of this compound | Observed Effect | Cell Line(s) | Reference(s) |

| Cell Migration | 0.5 - 1.0 µM | Dose-dependent increase in directional migration | shLKB1, shSTRAD cells | [5] |

| Cell Adhesion | 0.5 µM | Inhibition of adhesion | shLKB1 cells | [5] |

| Cell Growth | 10 µM | Effective suppression of cell growth | A549, H460, H1299 cells | [1] |

| Apoptosis | 10 µM | Increased apoptotic ratio | A549 cells | [1] |

| Cellular Senescence | 10 µM | Induction of senescence | Lung cancer cells | [1] |

Core Downstream Signaling Pathways

Inhibition of FAK by this compound perturbs several critical downstream signaling cascades. The primary mechanisms involve the disruption of focal adhesion dynamics and the modulation of key survival and cell cycle pathways.

The FAK/Paxillin Pathway and Cell Migration

FAK is a central regulator of focal adhesions, which are essential for cell migration. Upon activation, FAK autophosphorylates at Tyrosine 397 (Tyr397), creating a docking site for Src family kinases.[3] This complex then phosphorylates other focal adhesion proteins, including paxillin. This compound directly inhibits the kinase activity of FAK, preventing the phosphorylation of downstream targets like paxillin at Tyr118.[6] This disruption of paxillin phosphorylation impairs the recruitment of other signaling molecules and leads to altered focal adhesion turnover and reduced cell migration.[6]

The FAK/PI3K/Akt Survival Pathway

The autophosphorylated Tyr397 on FAK also serves as a binding site for the p85 subunit of Phosphoinositide 3-kinase (PI3K).[7] This interaction activates the PI3K/Akt signaling cascade, a crucial pathway for promoting cell survival and proliferation.[7][8] Akt, a serine/threonine kinase, phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. By preventing FAK autophosphorylation, this compound blocks the activation of the PI3K/Akt pathway, thereby reducing cell survival signals.[6][7]

The FAK/p53/Cyclin B1 Pathway and Cell Cycle Arrest

Recent studies have revealed a link between FAK signaling and the tumor suppressor protein p53. Inhibition of FAK by this compound has been shown to lead to an upregulation of p53 expression.[1] p53 is a transcription factor that can induce cell cycle arrest or apoptosis in response to cellular stress. One of the mechanisms by which p53 mediates G2/M cell cycle arrest is by repressing the transcription of Cyclin B1.[9][10] Cyclin B1 is essential for the activation of the Cdk1 kinase and entry into mitosis. Consequently, treatment with this compound results in decreased Cyclin B1 levels, leading to cell cycle arrest at the G2/M phase.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the downstream signaling of this compound.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to detect changes in the phosphorylation status and total protein levels of FAK, Paxillin, Akt, p53, and Cyclin B1 following treatment with this compound.

a. Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

-

Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-FAK (Tyr397), FAK, p-Paxillin (Tyr118), Paxillin, p-Akt (Ser473), Akt, p53, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on collective cell migration.

-

Plate cells in a 6-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the well with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Quantify the rate of wound closure by measuring the area of the gap at each time point.

Transwell Migration Assay

This assay measures the chemotactic migration of individual cells.

-

Pre-coat the top of a transwell insert (typically with an 8 µm pore size membrane) with an extracellular matrix protein like fibronectin if desired.

-

Seed cells in serum-free medium in the upper chamber of the transwell insert. Add this compound or vehicle control to the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with crystal violet.

-

Elute the crystal violet and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Cell Viability/Proliferation Assay (MTT or similar)

This assay determines the effect of this compound on cell growth and viability.

-

Seed cells in a 96-well plate at a low density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion

This compound is a powerful tool for investigating the roles of FAK in cellular processes and a promising candidate for anti-cancer therapy. Its mechanism of action involves the inhibition of FAK's kinase activity, which leads to the disruption of key downstream signaling pathways, including the FAK/Paxillin, FAK/PI3K/Akt, and FAK/p53/Cyclin B1 axes. These disruptions culminate in reduced cell migration, decreased cell survival, and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for further investigation into the multifaceted effects of FAK inhibition.

References

- 1. Inhibition of FAK Signaling Elicits Lamin A/C-Associated Nuclear Deformity and Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focal adhesion kinase acts on the PI3K/Akt/mTOR pathway to modulate wear particle-induced autophagy in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p53 regulates a G2 checkpoint through cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of PF-573228 on FAK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1][2][3] Its activation, primarily through autophosphorylation at the Tyrosine 397 (Tyr397) residue, is a critical event that mediates numerous cellular processes, including cell adhesion, spreading, migration, proliferation, and survival.[3][4] Dysregulation of FAK activity and its overexpression are commonly observed in various cancers, correlating with increased malignancy and metastatic potential, making it an attractive therapeutic target.[5][6]

PF-573228 is a potent, selective, and ATP-competitive small molecule inhibitor of FAK.[7][8][9] This technical guide provides an in-depth analysis of the effects of this compound on FAK phosphorylation, presenting quantitative data, detailed experimental protocols, and visualizations of the core mechanisms and workflows.

Mechanism of Action: Inhibition of FAK Autophosphorylation

The canonical activation of FAK is initiated by integrin receptor clustering upon cell adhesion to the extracellular matrix (ECM). This clustering facilitates the autophosphorylation of FAK at its Tyr397 site. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src-family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues in FAK's activation loop (Tyr576 and Tyr577), resulting in a fully active FAK-Src signaling complex that propagates signals to downstream pathways.[5]

This compound functions by competitively binding to the ATP pocket of the FAK kinase domain.[7][8][9][10] This action directly prevents the initial autophosphorylation at the Tyr397 site, thereby blocking the recruitment of Src and halting the entire activation cascade.

Quantitative Data: Inhibition of FAK Phosphorylation

This compound demonstrates high potency against FAK in both enzymatic and cellular assays. The compound's inhibitory concentration (IC50) varies depending on the experimental system.

Table 1: In Vitro / Cell-Free Assay Data

| Parameter | Value | Notes | Source(s) |

| IC50 | 4 nM | Against purified, recombinant FAK catalytic fragment. | [7][9][11][12][13][14][15][16] |

| Selectivity | 50- to 250-fold | Selective for FAK over other protein kinases such as Pyk2, CDK1/7, and GSK-3β. | [7][11][13][15] |

| Mechanism | ATP-competitive | Binds to the ATP-hinge region of the FAK kinase domain. | [6][7][8] |

Table 2: Cell-Based Assay Data (Inhibition of Tyr397 Phosphorylation)

| Cell Line | IC50 Value | Notes | Source(s) |

| A431 (Epithelial Carcinoma) | 11 nM | - | [14][16] |

| REF52 (Rat Embryo Fibroblast) | 30-500 nM | 1-3 µM reduced fibronectin-stimulated phosphorylation by ~65-85%. | [7][14][16] |

| PC3 (Prostate Carcinoma) | 30-500 nM | Specific studies report an IC50 of 100 nM. | [7][9][12][14][16] |

| SKOV-3 (Ovarian Carcinoma) | 30-500 nM | Specific studies report an IC50 of 50 nM. | [7][9][12][14][16] |

| L3.6p1 & F-G (Pancreatic Carcinoma) | 30-500 nM | - | [7][9][14][16] |

| MDCK (Madin-Darby Canine Kidney) | 30-500 nM | - | [7][12][14][16] |

| A549 (Lung Carcinoma) | Not specified | 10 µM resulted in a practical blockade of FAK activity. | [17] |

| Human Endothelial Cells | Not specified | 10 µM attenuated thrombin-induced FAK phosphorylation at Tyr397, Tyr576, and Tyr925. | [18] |

Experimental Protocols

Accurate assessment of this compound's effect on FAK phosphorylation requires robust methodologies. Below are detailed protocols for common in vitro and cell-based assays.

Cell-Free FAK Kinase Assay (ELISA-based)

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified FAK.[7]

Materials:

-

Purified, activated FAK kinase domain (e.g., amino acids 410–689).

-

Substrate: Poly(Glu/Tyr) random peptide polymer (4:1 molar ratio).

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.

-

ATP solution (50 µM).

-

This compound serial dilutions (e.g., 1/2-log concentrations starting at 1 µM).

-

Primary Antibody: Anti-phospho-tyrosine (e.g., PY20).

-

Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 2N H2SO4).

-

96-well microtiter plates.

Procedure:

-

Coat a 96-well plate with 10 µ g/well of poly(Glu/Tyr) substrate and incubate overnight at 4°C. Wash wells with PBS-T (PBS with 0.05% Tween-20).

-

Prepare the kinase reaction mixture in kinase buffer containing the purified FAK enzyme.

-

Add serial dilutions of this compound or vehicle control (DMSO) to respective wells. Each concentration should be run in triplicate.

-

Initiate the kinase reaction by adding 50 µM ATP to each well.

-

Incubate the plate for 15-30 minutes at room temperature.

-

Stop the reaction and wash the wells thoroughly with PBS-T.

-

Add the anti-phospho-tyrosine primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash wells and add the HRP substrate. Allow color to develop.

-

Stop the reaction with stop solution and read the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based FAK Phosphorylation Assay (Western Blot)

This protocol measures the inhibition of FAK autophosphorylation within intact cells.[18][19]

Materials:

-

Cultured cells of interest (e.g., PC3, A549).

-

This compound stock solution in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary Antibodies: Rabbit anti-phospho-FAK (Tyr397), Rabbit anti-total FAK.

-

Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO vehicle control for a specified time (e.g., 60-90 minutes).[12][19]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, boil, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed for total FAK and a loading control like β-actin, following the same incubation and detection steps with the appropriate antibodies.

-

Densitometry: Quantify the band intensities. The level of FAK phosphorylation is determined by the ratio of the p-FAK (Tyr397) signal to the total FAK or loading control signal.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. promega.com.cn [promega.com.cn]

- 3. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. rndsystems.com [rndsystems.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. apexbt.com [apexbt.com]

- 15. axonmedchem.com [axonmedchem.com]

- 16. glpbio.com [glpbio.com]

- 17. Inhibition of FAK Signaling Elicits Lamin A/C-Associated Nuclear Deformity and Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Attenuation of Murine Acute Lung Injury by PF-573,228, an Inhibitor of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

PF-573228 for Studying Focal Adhesions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal adhesions (FAs) are complex, dynamic structures that play a pivotal role in cell adhesion, migration, proliferation, and survival. At the heart of FA signaling is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors. Dysregulation of FAK signaling is implicated in various pathological processes, including cancer progression and metastasis. PF-573228 is a potent and selective, ATP-competitive inhibitor of FAK, making it an invaluable tool for elucidating the intricate mechanisms of focal adhesion dynamics and for exploring the therapeutic potential of FAK inhibition. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound acts as a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of FAK and thereby blocking its catalytic activity.[3] The primary consequence of this inhibition is the suppression of FAK autophosphorylation at tyrosine 397 (Tyr397), a critical event for the recruitment and activation of other signaling proteins, such as Src family kinases.[4][5][6] Inhibition of FAK activity by this compound leads to a cascade of downstream effects, including the reduced phosphorylation of FAK substrates like paxillin and p130Cas, which are essential for focal adhesion turnover and cell migration.[6][7][8] Ultimately, treatment with this compound disrupts focal adhesion dynamics, leading to decreased cell migration, adhesion, and in some contexts, induction of apoptosis.[1][3][4]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Cell Line(s) | Reference(s) |

| Recombinant FAK | Cell-free kinase assay | 4 nM | - | [1][3][4][5][9][10] |

| FAK Phosphorylation (Tyr397) | In-cell Western blot | 11 nM | A431 | [9] |

| FAK Phosphorylation (Tyr397) | In-cell Western blot | 30-100 nM | Cultured cells | [4][5][10] |

| FAK Phosphorylation (Tyr397) | In-cell Western blot | 30-500 nM | REF52, PC3, SKOV-3, L3.6p1, F-G, MDCK | [3][9] |

| FAK Phosphorylation (Tyr397) | In-cell Western blot | 50 nM | SK-OV-3 | [4] |

| Proliferation | Cell viability assay | 1.13 µM | COA6 neuroblastoma PDX | [11] |

| Proliferation | Cell viability assay | 12.0 µM | COA3 neuroblastoma PDX | [11] |

Table 2: Effects of this compound on Downstream Signaling and Cellular Processes

| Cellular Process | Effect | Concentration(s) | Cell Line(s) | Reference(s) |

| Paxillin Phosphorylation | Decreased | 1-3 µM | REF52 | |

| Akt Phosphorylation (Ser473) | Decreased | 5-10 µmol/L | Swine skeletal muscle satellite cells | [6][12] |

| Cell Migration | Inhibition | 10 µM | REF52 | [9] |

| Cell Migration and Adhesion | Inhibition | 5-10 µmol/L | Swine skeletal muscle satellite cells | [6][12] |

| Focal Adhesion Turnover | Decreased | Not specified | - | [1][2][3] |

| Apoptosis | Induction | Not specified | - | [3] |

| Anchorage-Independent Growth | Inhibition | Not specified | Pancreatic and mesothelioma cancer cells | [7] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Western Blot Analysis of FAK Phosphorylation

This protocol is for assessing the inhibition of FAK autophosphorylation (Tyr397) and the phosphorylation of downstream targets like paxillin.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-paxillin (Tyr118), anti-total paxillin, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.